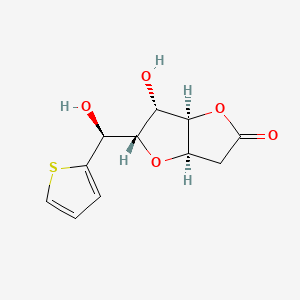
Apoptosis inducer 15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Apoptosis Inducer 15 is a chemical compound known for its ability to induce programmed cell death, or apoptosis, in various cell types. This compound is particularly significant in cancer research and therapy, as it can trigger cell death in cancerous cells without causing DNA fragmentation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Apoptosis Inducer 15 involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary, but typically involves the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group modifications .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis methods. This involves optimizing reaction conditions to ensure high yield and purity, as well as implementing stringent quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Apoptosis Inducer 15 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the gain of electrons or hydrogen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated compounds .
Wissenschaftliche Forschungsanwendungen
Apoptosis Inducer 15 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a probe to study reaction mechanisms.
Biology: Employed to study the pathways and mechanisms of apoptosis in various cell types.
Medicine: Investigated for its potential in cancer therapy, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and in the study of cell death mechanisms.
Wirkmechanismus
Apoptosis Inducer 15 exerts its effects by inducing cell cycle arrest at the G2/M phase, leading to apoptosis. It is cytotoxic without causing DNA fragmentation, which is a unique feature compared to other apoptosis-inducing agents. The compound interacts with specific molecular targets and pathways, including the activation of caspases and the regulation of B-cell lymphoma 2 (Bcl-2) family proteins .
Vergleich Mit ähnlichen Verbindungen
Hydrogen Peroxide: An apoptosis inducer that exerts cytotoxic effects through oxidative stress and DNA damage.
Uniqueness: Apoptosis Inducer 15 is unique in its ability to induce apoptosis without causing DNA fragmentation, making it a valuable tool in cancer research and therapy. Its specific mechanism of action and molecular targets set it apart from other apoptosis-inducing agents .
Eigenschaften
Molekularformel |
C11H12O5S |
|---|---|
Molekulargewicht |
256.28 g/mol |
IUPAC-Name |
(2S,3S,3aR,6aR)-3-hydroxy-2-[(S)-hydroxy(thiophen-2-yl)methyl]-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one |
InChI |
InChI=1S/C11H12O5S/c12-7-4-5-10(16-7)9(14)11(15-5)8(13)6-2-1-3-17-6/h1-3,5,8-11,13-14H,4H2/t5-,8-,9-,10+,11-/m1/s1 |
InChI-Schlüssel |
HCFZJNIXPOQYSV-WDQQNFDXSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H](O2)[C@@H](C3=CC=CS3)O)O)OC1=O |
Kanonische SMILES |
C1C2C(C(C(O2)C(C3=CC=CS3)O)O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


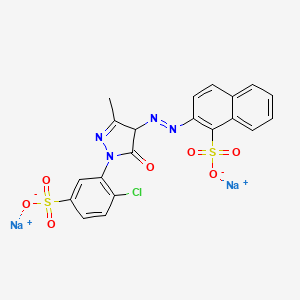
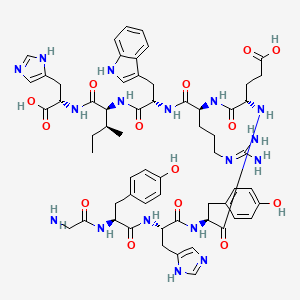

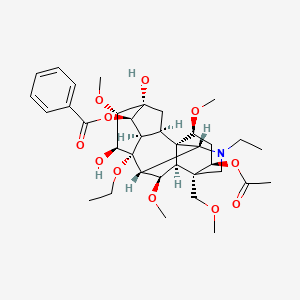
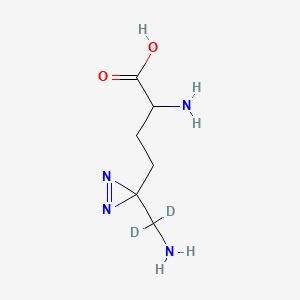
![(3S)-4-[[(2S)-1-[[(2S)-1-amino-5-(3,5-dimethylphenyl)-1-oxopentan-2-yl]amino]-3-[4-[4-[4-[4-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]triazol-1-yl]butoxy]-2-ethylphenyl]phenyl]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S,3R)-2-[[3-(2-fluorophenyl)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[(2S)-2-[[3-[2-(1H-imidazol-5-yl)ethylamino]-2,2-dimethyl-3-oxopropanoyl]amino]-3-(2H-tetrazol-5-yl)propanoyl]amino]acetyl]amino]butanoyl]amino]-2-methylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid](/img/structure/B12364805.png)
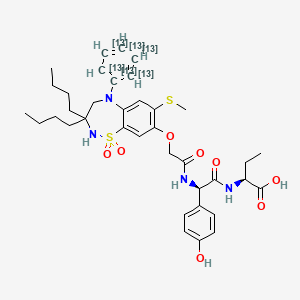



![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)piperidine-4-carboxylate](/img/structure/B12364839.png)

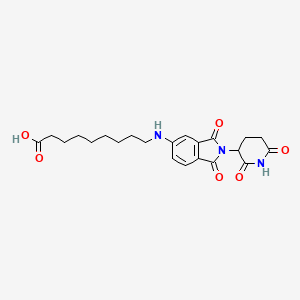
![(2R,4aS,6aR,6aS,14aS,14bR)-N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2-carboxamide](/img/structure/B12364846.png)
